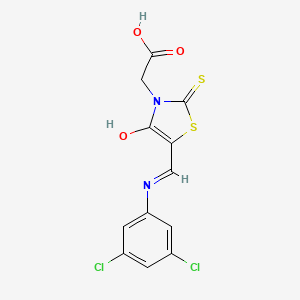

(Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[5-[(3,5-dichlorophenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3S2/c13-6-1-7(14)3-8(2-6)15-4-9-11(19)16(5-10(17)18)12(20)21-9/h1-4,19H,5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOWCFGMMKIHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=CC2=C(N(C(=S)S2)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the following steps:

Formation of the Thiazolidinone Core: The thiazolidinone ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative under basic conditions.

Introduction of the Amino Group: The 3,5-dichloroaniline is introduced via a condensation reaction with the thiazolidinone core, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Final Functionalization: The methylene group is introduced through a Knoevenagel condensation reaction, using an aldehyde derivative in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step organic reactions. The compound is derived from thiazolidinone derivatives, which are known for their diverse biological activities. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been evaluated for their effectiveness against various bacterial strains and fungi through both in vitro and in silico methods. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

Anticancer Activity

Thiazolidinone derivatives, including those related to this compound, have shown promising anticancer properties. Research has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anticancer | Significant | |

| Anti-inflammatory | Potential |

In Vivo Studies

In vivo experiments have demonstrated the efficacy of thiazolidinone derivatives in animal models for cancer treatment. These studies often focus on tumor size reduction and overall survival rates compared to control groups receiving standard treatments.

Clinical Relevance

While direct clinical applications of this compound are still under investigation, preliminary findings suggest it could serve as a lead compound for developing new therapeutics targeting resistant microbial strains or specific cancer types.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with biological targets such as enzymes or receptors. The thiazolidinone ring can inhibit enzyme activity by binding to the active site, while the dichlorophenyl group may enhance binding affinity through hydrophobic interactions. This dual action can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s 3,5-dichlorophenylamino group distinguishes it from analogs with alternative aryl or heteroaryl substituents. Key comparisons include:

Key Observations :

- Aryl vs. Heteroaryl : Indole-containing analogs (e.g., 5h ) exhibit antimicrobial activity, suggesting heteroaryl groups may broaden bioactivity profiles.

- Synthetic Efficiency : Yields vary significantly (e.g., 73% for benzyloxy-methoxyphenyl vs. 24% for phenylethoxy derivatives ), indicating substituent steric/electronic effects on reaction efficiency.

Structural and Docking Insights

- Molecular Docking : Pyrazole-containing analogs (e.g., 13i ) bind enzymes via hydrogen bonding (C=O, C=S) and π-π stacking (aryl groups). The dichlorophenyl group’s electronegativity may strengthen halogen bonding in target interactions.

- Steric Effects : Bulky substituents (e.g., benzyloxy in ) reduce conformational flexibility but improve binding pocket complementarity.

Biological Activity

(Z)-2-(5-(((3,5-dichlorophenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone class, which has garnered attention due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a thiazolidinone core, which is known for its diverse biological properties.

1. Aldose Reductase Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The compound exhibited submicromolar IC50 values, indicating strong inhibitory action. Notably, it was found to be over five times more potent than the clinically used aldose reductase inhibitor, epalrestat . The inhibition mechanism is mixed-type, suggesting that the compound can bind both to the enzyme and the enzyme-substrate complex.

2. Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. For instance, a study reported that derivatives of thiazolidinones exhibited antibacterial activity exceeding that of conventional antibiotics like ampicillin . The minimal inhibitory concentration (MIC) for some derivatives ranged from 37.9 to 113.8 μM against Gram-positive and Gram-negative bacteria, with notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) .

3. Antitumor Activity

The thiazolidinone derivatives have also been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, one derivative demonstrated an IC50 value of 7 μM against A549 cells, comparable to established chemotherapeutic agents like gefitinib . The compounds were found to induce apoptosis in cancer cells through mechanisms involving microtubule stabilization and inhibition of specific oncogenic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of thiazolidinones is crucial for developing more effective derivatives. Modifications at specific positions of the thiazolidinone ring can enhance biological activity and selectivity:

- Position C-5 Substituents : Variations at this position have been linked to improved potency against ALR2 and enhanced cytotoxicity against cancer cells.

- Aromatic Ring Modifications : Incorporating different substituents on the aromatic rings can significantly affect the compound's interaction with biological targets, leading to variations in efficacy and selectivity.

Case Studies

Several case studies illustrate the potential of this compound class:

- Diabetes Complications : A study demonstrated that this compound effectively reduced sorbitol accumulation in diabetic rat models by inhibiting ALR2 .

- Antimicrobial Efficacy : Another investigation revealed that a related thiazolidinone derivative displayed superior antimicrobial activity compared to traditional antibiotics in clinical isolates of resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.